molecular formula C20H19ClN2O4 B11521297 Methyl 4-(3-{[2-(4-chlorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

Methyl 4-(3-{[2-(4-chlorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B11521297
M. Wt: 386.8 g/mol
InChI Key: NPNPAVVCZIDHJC-UHFFFAOYSA-N
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Description

Methyl 4-(3-{[2-(4-chlorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a pyrrolidinone ring, and a chlorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-{[2-(4-chlorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multiple steps. One common route includes the following steps:

    Formation of the Pyrrolidinone Ring: This step involves the reaction of a suitable amine with a diketone to form the pyrrolidinone ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-{[2-(4-chlorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-(3-{[2-(4-chlorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(3-{[2-(4-chlorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(3-{[2-(4-bromophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate
  • Methyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

Uniqueness

Methyl 4-(3-{[2-(4-chlorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from similar compounds with different substituents, such as bromophenyl or methoxyphenyl groups.

Properties

Molecular Formula

C20H19ClN2O4

Molecular Weight

386.8 g/mol

IUPAC Name

methyl 4-[3-[2-(4-chlorophenyl)ethylamino]-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C20H19ClN2O4/c1-27-20(26)14-4-8-16(9-5-14)23-18(24)12-17(19(23)25)22-11-10-13-2-6-15(21)7-3-13/h2-9,17,22H,10-12H2,1H3

InChI Key

NPNPAVVCZIDHJC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=C(C=C3)Cl

Origin of Product

United States

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